N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 2nd position, and a benzamide moiety attached to the 3rd position of the imidazo[1,2-a]pyridine ring
Preparation Methods
The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the imidazo[1,2-a]pyridine ring.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenyl group: This can be achieved through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Formation of the benzamide moiety: The final step involves the reaction of the imidazo[1,2-a]pyridine derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other similar compounds, such as:
- N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
- 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C20H14ClN3O |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-12-17-22-18(14-7-3-1-4-8-14)19(24(17)13-16)23-20(25)15-9-5-2-6-10-15/h1-13H,(H,23,25) |
InChI Key |
JATDQDOXJBXIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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